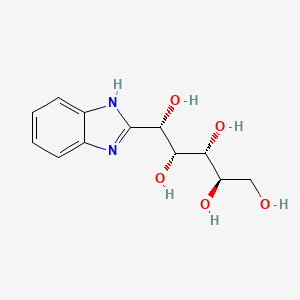

(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol

Description

The compound (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol is a structurally complex molecule combining a benzimidazole moiety with a pentol (five-hydroxyl) chain. Its stereochemistry (1S,2R,3R,4R) confers unique three-dimensional properties, influencing solubility, stability, and biological interactions. The benzimidazole group enhances aromatic interactions in biological systems, while the pentol chain contributes to hydrogen bonding and solubility.

Properties

Molecular Formula |

C12H16N2O5 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)/t8-,9-,10+,11-/m1/s1 |

InChI Key |

LBMJXDRTHCOBGU-CHWFTXMASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pentane-1,2,3,4,5-pentol Backbone

The pentol backbone is often derived from carbohydrate precursors or synthesized via stereoselective polyhydroxylation of pentane derivatives.

- Starting materials: Commonly, D-ribose or other pentose sugars are used as chiral pool starting materials due to their inherent stereochemistry matching the target compound.

- Key reactions:

- Selective protection of hydroxyl groups to allow regioselective functionalization

- Oxidation/reduction steps to adjust oxidation states and install hydroxyl groups

- Stereoselective reduction or epoxidation to set the desired stereochemistry at each carbon center

Protection and Deprotection Strategies

Due to the presence of multiple hydroxyl groups, selective protection is critical to avoid side reactions.

- Common protecting groups:

- Acetals or ketals for diols

- Silyl ethers (e.g., TBDMS) for primary or secondary hydroxyls

- Deprotection:

- Acidic or fluoride ion-mediated removal of protecting groups after key transformations

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from D-ribose | Protection of 2,3,4-OH groups as acetonide | Selective protection of hydroxyls |

| 2 | Reduction | NaBH4 reduction of aldehyde to primary alcohol | Formation of pentol backbone |

| 3 | Activation | Conversion of C-1 OH to tosylate | Good leaving group formation |

| 4 | Nucleophilic substitution | Reaction with benzimidazole anion in DMF | Attachment of benzimidazole moiety |

| 5 | Deprotection | Acidic hydrolysis of acetonide | Free hydroxyl groups restored |

| 6 | Purification | Chromatography | Isolation of pure stereoisomer |

Research Findings and Optimization

- Stereochemical control: Use of chiral pool starting materials like D-ribose ensures the correct stereochemistry at carbons 2, 3, and 4, minimizing the need for chiral catalysts or resolution steps.

- Yield improvements: Optimizing leaving group activation and nucleophile strength enhances substitution efficiency at C-1.

- Purity: Careful chromatographic separation is necessary to isolate the desired stereoisomer due to possible epimerization or side reactions.

- Scalability: Multi-step synthesis with protection/deprotection steps can be scaled with attention to reaction times and reagent stoichiometry.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Backbone synthesis | Chiral pool derivation from D-ribose | D-ribose, NaBH4, acetonide reagents | Ensures stereochemical fidelity |

| Hydroxyl protection | Acetonide, silyl ethers | 2,2-dimethoxypropane, TBDMS-Cl | Protects multiple OH groups selectively |

| Activation of C-1 OH | Tosylation or mesylation | TsCl, MsCl, pyridine | Creates good leaving group for substitution |

| Benzimidazole attachment | Nucleophilic substitution | Benzimidazole anion, DMF | Requires controlled conditions to avoid side reactions |

| Deprotection | Acidic hydrolysis or fluoride ion | Acetic acid, TBAF | Restores free hydroxyl groups |

| Purification | Chromatography | Silica gel, HPLC | Critical for stereoisomer isolation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol can undergo oxidation to form ketones or aldehydes.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for etherification are common.

Major Products

Oxidation: Formation of pentanone derivatives.

Reduction: Formation of dihydrobenzimidazole derivatives.

Substitution: Formation of halogenated or etherified pentane derivatives.

Scientific Research Applications

The biological activity of this compound is primarily linked to its structural features. Compounds containing benzimidazole rings are known for their pharmacological properties, including:

- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Some studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation.

- Antiviral Effects : Research has suggested potential antiviral activity against certain viruses.

Pharmaceutical Applications

The unique structure of (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol makes it a candidate for various pharmaceutical applications:

- Drug Development : The compound can serve as a lead structure in the design of new drugs targeting specific enzymes or receptors involved in disease pathways.

- Mechanism of Action Studies : Interaction studies focus on its ability to bind to biological targets such as enzymes and receptors. These studies are crucial for understanding how this compound may function therapeutically.

Cosmetic Formulations

Recent research has explored the use of this compound in cosmetic formulations due to its potential moisturizing and skin-beneficial properties. Its hydroxyl groups may enhance skin hydration and improve the stability of formulations:

- Topical Applications : The compound's ability to interact with skin receptors may lead to formulations that promote skin health.

- Stability in Formulations : The presence of multiple hydroxyl groups can improve the stability and sensory properties of cosmetic products .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure the desired stereochemistry is achieved. The reactivity profile of this compound allows for the potential synthesis of derivatives that may have improved properties or targeted biological activities.

Mechanism of Action

The mechanism by which (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol exerts its effects would depend on its specific application. In biological systems, the benzimidazole ring can interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Structural Similarities and Differences

- Core Skeleton : The target compound and its benzimidazole analogs share a polyol backbone, but the chain length (pentol vs. hexol) and substituents (e.g., oligosaccharides in M3BIM) dictate functional divergence. For instance, the hexol derivative (ZINC4533419) exhibits reduced antiviral activity compared to the pentol variant, likely due to steric hindrance or altered binding kinetics .

- Functional Groups : The benzimidazole ring differentiates the target compound from sugar alcohols like xylitol and arabitol. This aromatic system enables π-π stacking and hydrophobic interactions in biological targets, absent in purely aliphatic polyols.

- Stereochemistry : Xylitol’s stereochemical variants (e.g., (2R,3r,4S) vs. (2S,4R)) highlight how slight configuration changes impact properties. The target compound’s (1S,2R,3R,4R) configuration optimizes spatial alignment for antiviral activity .

Key Research Findings

- Antiviral Mechanism : Molecular docking studies suggest the target compound binds to Zika virus NS2B-NS3 protease via hydrogen bonding (pentol hydroxyls) and hydrophobic interactions (benzimidazole) .

- Stereochemical Sensitivity: In platelet aggregation assays, M3BIM’s maltotriose-linked benzimidazole showed 10-fold higher activity than non-glycosylated analogs, emphasizing the role of stereochemistry and substituents .

- Thermal Stability : Xylitol’s melting point (103°C) and eutectic behavior in thermal storage contrast with the target compound’s stability profile, which remains unstudied but is predicted to degrade above 200°C .

Biological Activity

The compound (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol is a complex organic molecule notable for its unique stereochemistry and functional groups. With a molecular formula of and a molecular weight of approximately 268.27 g/mol, this compound has garnered attention in pharmacological research due to its potential biological activities linked to the benzimidazole moiety it contains.

Structural Characteristics

The structure of the compound features a pentane backbone with multiple hydroxyl groups and a benzimidazole ring. The presence of these functional groups is critical for its biological activity as they influence solubility, reactivity, and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₅ |

| Molecular Weight | 268.27 g/mol |

| Functional Groups | Hydroxyl groups; Benzimidazole moiety |

| Stereochemistry | (1S,2R,3R,4R) |

Biological Activity

The biological activity of This compound can be attributed to its structural features which allow it to interact with various biological targets. Compounds containing benzimidazole rings are known for several pharmacological properties including:

- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of compounds similar to This compound :

- Antimicrobial Efficacy :

- Anticancer Activity :

- Enzyme Interaction Studies :

The mechanism through which This compound exerts its biological effects is largely dependent on its ability to bind to target proteins and alter their function. This can involve:

- Competitive Inhibition : Competing with natural substrates for enzyme binding sites.

- Allosteric Modulation : Binding to sites other than the active site to induce conformational changes that affect enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.